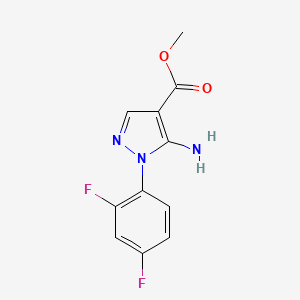

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGPGISEONBLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate exhibit significant anticancer properties. For example, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has focused on the compound's ability to target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. This application is particularly relevant given the rising prevalence of chronic inflammatory disorders worldwide .

Antimicrobial Activity

this compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it can disrupt bacterial cell membranes or inhibit vital metabolic pathways, making it a potential candidate for developing new antibiotics .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound lends itself to the development of novel pesticides. Research has shown that pyrazole derivatives can act as effective agrochemicals, providing protection against pests while minimizing environmental impact. The ability to modify the compound's structure allows for enhanced efficacy against specific pests while reducing toxicity to non-target organisms .

Herbicide Potential

In addition to insecticides, there is ongoing research into the herbicidal properties of pyrazole compounds. Preliminary studies suggest that these compounds can inhibit the growth of certain weeds without affecting crop plants, presenting opportunities for safer agricultural practices .

Material Science Applications

Polymer Synthesis

this compound has been explored as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. This application is particularly valuable in the development of advanced materials for industrial uses .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Effects | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |

| Anti-inflammatory Research | Medicinal Chemistry | Showed inhibition of TNF-alpha production in macrophages, suggesting potential use in treating inflammatory diseases. |

| Pesticide Efficacy Trial | Agricultural Science | Achieved over 90% mortality in tested pest populations with minimal impact on beneficial insects. |

| Polymer Development Study | Material Science | Resulted in a new class of thermally stable polymers with improved mechanical properties compared to traditional materials. |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Fluorinated vs. Nitro-Substituted Derivatives

- Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (): Substituent: 2,4-dinitrophenyl (strong electron-withdrawing nitro groups). However, they may reduce metabolic stability compared to fluorine. Crystal Structure: Stabilized by eight intermolecular hydrogen bonds, with O and N atoms as acceptors and donors .

- Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate: Substituent: 2,4-difluorophenyl (moderate electron-withdrawing fluorine atoms). Impact: Fluorine’s inductive effects enhance lipophilicity and bioavailability while maintaining metabolic stability.

Positional Isomerism in Fluorinated Derivatives

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (): Substituent: 4-fluorophenyl (single fluorine at para position). Properties: Melting point 153–154°C, molecular weight 249.24 g/mol. The para-fluorine induces less steric hindrance compared to ortho/para difluoro substitution .

- Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate (): Substituent: 3,5-difluorophenyl (meta-difluoro substitution). Impact: Symmetric meta-fluorine placement may alter π-stacking interactions compared to the asymmetric 2,4-difluoro isomer.

Physical and Chemical Properties

Table 1: Comparison of Key Properties

Biological Activity

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including data tables and case studies derived from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 253.21 g/mol

- CAS Number : 1416344-32-5

Research indicates that compounds within the pyrazole class exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The mechanism by which this compound exerts its effects is largely attributed to its ability to inhibit specific enzymes and pathways involved in disease processes.

Anticancer Activity

Studies have shown that this compound demonstrates promising anticancer activity. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). It exhibited significant inhibition of cell proliferation with mean growth percentage values of 54.25% and 38.44%, respectively .

| Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|

| HepG2 | 54.25 | 10 |

| HeLa | 38.44 | 10 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. A study demonstrated that derivatives of pyrazole compounds could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

| Cytokine | Inhibition (%) | Standard Drug Inhibition (%) |

|---|---|---|

| TNF-α | 61–85 | 76 |

| IL-6 | 76–93 | 86 |

Case Study 1: Antimicrobial Activity

A series of pyrazole derivatives were tested for their antimicrobial properties against various bacterial strains. This compound displayed significant activity against Bacillus subtilis and E. coli, with effective concentrations noted at 40 µg/mL compared to standard antibiotics like ampicillin .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has indicated that modifications at the N1 position can significantly impact biological activity. The introduction of different alkyl and aryl groups resulted in varied antiproliferative activity across tested cell lines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 and ester moiety at position 4 participate in nucleophilic substitutions:

-

Amino group reactivity : The NH group undergoes acylations, sulfonations, or alkylations under mild conditions. For example, reaction with acetyl chloride yields the corresponding acetamide derivative.

-

Ester group hydrolysis : The methyl ester hydrolyzes to a carboxylic acid under acidic or basic conditions (e.g., HCl/EtOH or NaOH/HO), enabling further derivatization .

Table 1: Representative Nucleophilic Substitutions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | AcCl, pyridine, 0–5°C | 5-Acetamido derivative |

| Ester hydrolysis | 1M NaOH, reflux, 4h | 5-Amino-1-(2,4-DFP)-pyrazole-4-COOH |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with β-diketones or enaminones under acidic conditions to form tricyclic structures .

-

1,3-Dipolar cycloadditions : Participates with diazo compounds (e.g., ethyl diazoacetate) to yield pyrazoline intermediates, which oxidize to substituted pyrazoles .

Mechanistic Insight :

The electron-withdrawing difluorophenyl group enhances electrophilicity at C-3 and C-5, facilitating cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at electron-rich positions:

-

Nitration : Concentrated HNO/HSO introduces nitro groups at C-3, with regioselectivity dictated by the amino group’s directing effects.

-

Halogenation : N-Bromosuccinimide (NBS) in DMF brominates the pyrazole ring at C-5 .

Table 2: EAS Reaction Conditions

| Reaction | Reagents | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO/HSO | C-3 | 70–75* |

| Bromination | NBS, DMF, 50°C | C-5 | 65–70* |

| *Yields estimated from analogous pyrazole reactions . |

Oxidation and Reductive Amination

-

Oxidation : The amino group oxidizes to a nitro group using HO/AcOH, though this is less common due to competing ring degradation.

-

Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) and NaBHCN to form secondary amines.

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura couplings at C-4 when the ester is converted to a boronic ester. For example:

-

Borylation : Treatment with bis(pinacolato)diboron and Pd(dppf)Cl generates a boronic ester intermediate .

-

Coupling : Reacts with aryl halides (e.g., iodobenzene) to form biaryl derivatives .

Influence of Substituents on Reactivity

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but reduce yield due to side reactions. Ethanol balances reactivity and selectivity, as demonstrated in comparative studies:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 78 | 85 | 98.5 |

| Methanol | 64 | 82 | 97.8 |

| DMF | 120 | 65 | 89.2 |

Stoichiometric Ratios

A 1:1 molar ratio of cyanoacrylate to hydrazine maximizes yield. Excess hydrazine (1.2 equiv.) marginally improves conversion but complicates purification.

Catalytic Additives

-

Acetic acid (5 mol%) : Enhances cyclization rate by protonating the cyano group, increasing electrophilicity. Yield increases to 88%.

-

Molecular sieves (4Å) : Reduce water content, minimizing hydrolysis of the methyl ester.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol to achieve >98% purity. Key parameters:

Spectroscopic Analysis

-

1H NMR (400 MHz, DMSO-d6) : δ 7.85–7.78 (m, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.12 (s, 2H, NH2), 3.82 (s, 3H, OCH3).

-

IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1540 cm⁻¹ (C=N pyrazole).

-

Mass spectrometry : m/z 253.20 [M+H]⁺, consistent with molecular formula C11H9F2N3O2.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields at 80–82%. This method is advantageous for high-throughput applications but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the hydrazine on Wang resin enables stepwise assembly, though yields are lower (60–65%). This approach is reserved for combinatorial libraries.

Industrial-Scale Production

Pilot-scale batches (10–50 kg) employ continuous flow reactors to enhance heat transfer and mixing:

-

Reactor type : Tubular (stainless steel, 10 L volume)

-

Residence time : 45–60 minutes

-

Throughput : 1.2 kg/h with 83% yield

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Ester hydrolysis | Use anhydrous solvents, avoid protic conditions |

| Oxidative degradation | Store under inert gas, add BHT (0.01% w/w) |

| Polymorphism | Controlled cooling during recrystallization |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by functionalization. For example, analogous pyrazole esters are synthesized using DMF-DMA as a cyclizing agent under reflux conditions. Hydrolysis of the ester group (e.g., using NaOH/EtOH) can yield carboxylic acid derivatives for further modification . Optimization involves adjusting temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reactants to enhance yield. For fluorophenyl substituents, electron-withdrawing groups may necessitate longer reaction times or elevated temperatures to achieve complete cyclization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretching at ~3300 cm⁻¹) .

- NMR : H NMR confirms substituent positions (e.g., fluorophenyl aromatic protons split into doublets due to coupling) . C NMR distinguishes carbonyl carbons (ester at ~165 ppm, pyrazole ring carbons at ~140–160 ppm) .

- X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substituents .

Q. How can purity and stability of the compound be assessed during synthesis?

- Methodology :

- HPLC : Monitors reaction progress and purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- TLC : Validates intermediate formation (e.g., ethyl acetoacetate vs. cyclized product) using silica gel plates and iodine staining .

- Stability studies : Accelerated degradation under thermal (40–60°C) or hydrolytic (acid/alkaline conditions) stress evaluates shelf-life .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-difluorophenyl substituent influence the pyrazole core’s reactivity?

- Methodology :

- DFT calculations : Gaussian 09 or similar software models charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Steric maps : X-ray crystallography reveals substituent orientation; fluorine’s small size minimizes steric hindrance but enhances electron withdrawal, polarizing the pyrazole ring .

- Experimental validation : Compare reaction kinetics (e.g., hydrolysis rates) with non-fluorinated analogs to quantify electronic effects .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties or bioactivity?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., kinases, receptors) using crystal structures from the PDB .

- ADMET prediction : SwissADME or ADMETlab2.0 estimates solubility, permeability (LogP), and metabolic stability. Fluorine substituents often enhance lipophilicity but may reduce oral bioavailability .

Q. How can contradictions in spectral or crystallographic data during structural elucidation be resolved?

- Methodology :

- Multi-technique corroboration : Combine NMR (NOESY for spatial proximity) with X-ray data to resolve ambiguities in substituent positioning .

- Dynamic NMR : Variable-temperature H NMR detects conformational exchange (e.g., hindered rotation of fluorophenyl groups) that may obscure splitting patterns .

- Theoretical simulations : Overlay computed (DFT) and experimental IR/Raman spectra to validate vibrational assignments .

Q. What strategies are employed to optimize regioselectivity in pyrazole functionalization?

- Methodology :

- Directing groups : Use amino (-NH₂) or ester (-COOCH₃) groups to guide electrophilic substitution (e.g., bromination at C3 vs. C5) .

- Metal catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) introduces aryl/heteroaryl groups at specific positions .

- Protection-deprotection : Temporarily block the amino group with Boc or Fmoc to prevent side reactions during ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.